(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile is an organic compound with a complex structure that includes a diphenylmethylidene group, an amino group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile . This method is versatile and can be adapted to produce various α-aminonitriles, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis, where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other α-aminonitriles and derivatives of diphenylmethylidene. Examples include:
- (4S)-2-[(Diphenylmethylidene)amino]-4-methylpentanenitrile
- (4S)-2-[(Diphenylmethylidene)amino]-4-methylbutanenitrile
Uniqueness
What sets (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile apart is its specific structural configuration, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
663948-34-3 |
---|---|
Molekularformel |
C20H22N2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(4S)-2-(benzhydrylideneamino)-4-methylhexanenitrile |
InChI |
InChI=1S/C20H22N2/c1-3-16(2)14-19(15-21)22-20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,19H,3,14H2,1-2H3/t16-,19?/m0/s1 |
InChI-Schlüssel |
UJKFTLCAIIOUHN-UCFFOFKASA-N |
Isomerische SMILES |
CC[C@H](C)CC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)CC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.